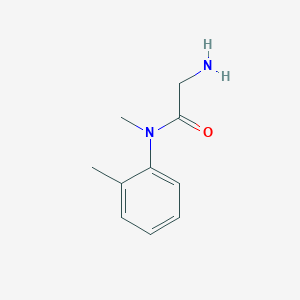![molecular formula C16H22N2O3 B7842250 4-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]benzoic acid](/img/structure/B7842250.png)
4-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]benzoic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring substituted with a 2,2-dimethylpropanoyl group and a benzoic acid moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with piperazine and 2,2-dimethylpropanoic acid.
Reaction Steps: The piperazine is first acylated with 2,2-dimethylpropanoic acid to form the intermediate 2,2-dimethylpropanoylpiperazine. This intermediate is then reacted with benzoyl chloride to introduce the benzoic acid moiety.
Reaction Conditions: The acylation reactions are usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The temperature is maintained at around 0°C to room temperature.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as recrystallization or column chromatography.
Types of Reactions:
Oxidation: The benzoic acid moiety can undergo oxidation to form benzoic acid derivatives.
Reduction: The piperazine ring can be reduced to form piperazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are used.
Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation: Benzoic acid derivatives such as benzene-1,2,4-tricarboxylic acid.
Reduction: Piperazine derivatives such as piperazine-2-carboxylic acid.
Substitution: Substituted piperazines with various alkyl or aryl groups.
科学的研究の応用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of piperazine derivatives with biological targets. Medicine: Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The piperazine ring can bind to receptors in the central nervous system, while the benzoic acid moiety can inhibit enzymes involved in metabolic pathways.
類似化合物との比較
Piperazine derivatives: Piperazine-2-carboxylic acid, Piperazine-1-carboxylic acid.
Benzoic acid derivatives: 4-(2,2-Dimethylpropanoyl)benzoic acid, 4-(2,2-Dimethylpropionyl)benzoic acid.
Uniqueness: The presence of both the piperazine ring and the benzoic acid moiety in the same molecule makes this compound unique compared to other similar compounds. This dual functionality allows for a wider range of applications and interactions.
This comprehensive overview provides a detailed understanding of 4-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]benzoic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)15(21)18-10-8-17(9-11-18)13-6-4-12(5-7-13)14(19)20/h4-7H,8-11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEDGVLJMBKJGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-Bromophenyl)-2-[(3-methoxypropyl)amino]acetonitrile hydrochloride](/img/structure/B7842173.png)
![Ethyl 2-[(1-cyanocyclopentyl)amino]acetate](/img/structure/B7842180.png)
![1-Ethyl-4-[(2-methoxybenzyl)amino]piperidine-4-carbonitrile](/img/structure/B7842185.png)
![1-[Cyano(thiophen-2-yl)methyl]piperidine-4-carboxylicacid](/img/structure/B7842188.png)

![Imidazo[1,5-a]pyridin-3-ylmethanamine](/img/structure/B7842220.png)

![1-[4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoyl]piperidine-4-carboxylicacid](/img/structure/B7842239.png)
![1-[4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoyl]piperidine-3-carboxylic acid](/img/structure/B7842240.png)



![2-{4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]phenyl}acetic acid](/img/structure/B7842270.png)
